molecular formula C13H12ClNO2S B11950693 N-(4-chloro-2-methylphenyl)benzenesulfonamide

N-(4-chloro-2-methylphenyl)benzenesulfonamide

Cat. No.: B11950693
M. Wt: 281.76 g/mol
InChI Key: HRTFWNNXOGHBIX-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The presence of a chloro and methyl group on the phenyl ring enhances its chemical reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-chloro-2-methylaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

4-chloro-2-methylaniline+benzenesulfonyl chlorideThis compound+HCl\text{4-chloro-2-methylaniline} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-chloro-2-methylaniline+benzenesulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-aryl sulfonamides, while coupling reactions can produce biaryl sulfonamides .

Scientific Research Applications

N-(4-chloro-2-methylphenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)benzenesulfonamide involves the inhibition of enzymes such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate and protons, affecting various physiological processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H12ClNO2S/c1-10-9-11(14)7-8-13(10)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3

InChI Key

HRTFWNNXOGHBIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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